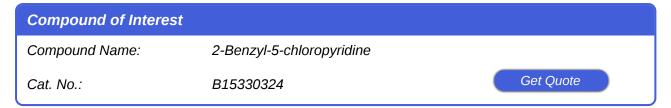


# An In-Depth Technical Guide to 2-Benzyl-5chloropyridine

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **2-Benzyl-5-chloropyridine** is not readily available in the public domain. This guide has been compiled by leveraging established chemical principles and data from closely related analogues to provide a predictive yet scientifically grounded overview.

#### Introduction

**2-Benzyl-5-chloropyridine** is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a benzyl group at the 2-position and a chlorine atom at the 5-position, suggests potential for diverse biological activities and utility as a synthetic intermediate. The benzyl moiety is a common pharmacophore, while the chloropyridine scaffold is present in numerous bioactive molecules. This document provides a comprehensive overview of the predicted chemical properties, a proposed synthetic methodology, and potential areas of biological investigation for **2-Benzyl-5-chloropyridine**.

### **Chemical and Physical Properties**

While experimental data for **2-Benzyl-5-chloropyridine** is not available, its properties can be estimated based on known data for analogous compounds such as 2-benzylpyridine and 5-chloropyridine.



Property	Predicted Value	Notes
Molecular Formula	C12H10CIN	
Molecular Weight	203.67 g/mol	_
Appearance	Colorless to pale yellow liquid or low-melting solid	Based on the appearance of similar benzylpyridines.
Boiling Point	> 200 °C	Expected to be higher than 2-benzylpyridine due to the chloro substituent.
Melting Point	Not available	Likely a low-melting solid.
Solubility	Soluble in common organic solvents (e.g., ethanol, dichloromethane, toluene). Sparingly soluble in water.	Typical for aromatic compounds of this size and polarity.
pKa (of pyridinium ion)	~4.5	The electron-withdrawing effect of the chlorine atom is expected to make the pyridine nitrogen less basic than that of 2-benzylpyridine.

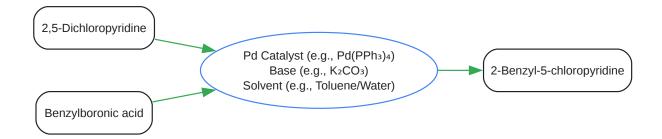
## **Proposed Synthesis**

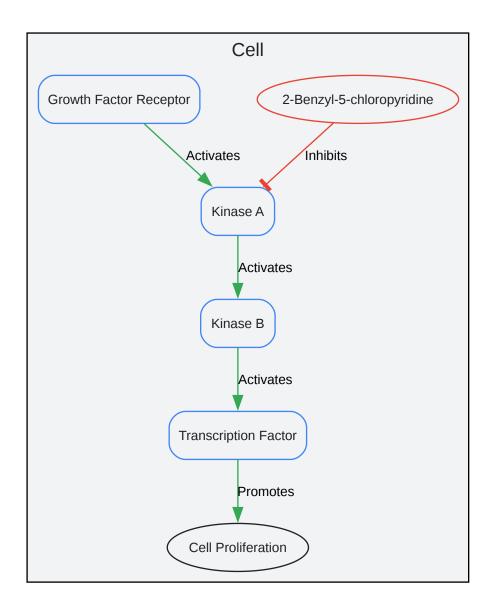
The synthesis of **2-Benzyl-5-chloropyridine** can be approached through modern cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. A plausible and efficient method would be a palladium-catalyzed cross-coupling reaction, such as a Suzuki, Negishi, or Kumada coupling.

#### Synthetic Pathway: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds and their analogues. In this proposed synthesis, 2,5-dichloropyridine would be selectively coupled with a benzylboronic acid derivative.







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